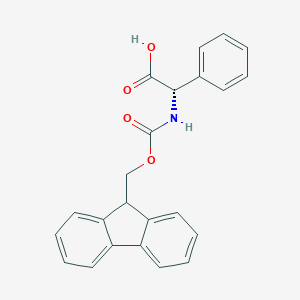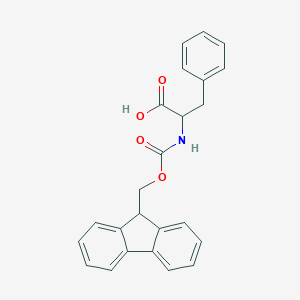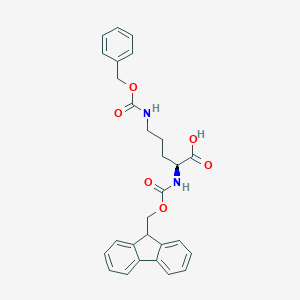
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane is a synthetic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino terminus of amino acids during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane typically involves the reaction of L-isoleucine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The diazomethane group is introduced through subsequent reactions involving diazomethane or its derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently .
化学反応の分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the diazomethane group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various protected amino acids and peptides, as well as modified derivatives of the original compound .
科学的研究の応用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane has several scientific research applications:
作用機序
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane involves the temporary protection of the amino terminus of amino acids during peptide synthesis. The Fmoc group is introduced through a reaction with Fmoc-Cl, and it can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This allows for the sequential addition of amino acids to form peptides .
類似化合物との比較
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-allo-Ile-OH: A similar compound where the carboxyl group of isoleucine is replaced with an Fmoc group.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane is unique due to its specific combination of the Fmoc protecting group and the diazomethane moiety, which provides distinct reactivity and protection properties during peptide synthesis .
特性
CAS番号 |
266359-44-8 |
|---|---|
分子式 |
C22H23N3O3 |
分子量 |
377.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C22H23N3O3/c1-3-14(2)21(20(26)12-24-23)25-22(27)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19,21H,3,13H2,1-2H3,(H,25,27)/t14?,21-/m0/s1 |
InChIキー |
IUZBIAPAMJMEKV-YNNZGITBSA-N |
SMILES |
CCC(C)C(C(=C[N+]#N)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
異性体SMILES |
CCC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
同義語 |
266359-44-8; AmbotzFAA1596; MolPort-008-267-692; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















